Cas no 807-28-3 (Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl-)

Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl- structure
807-28-3 structure
Nome del prodotto:Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl-
Numero CAS:807-28-3
MF:C26H26OSi2
MW:410.655048847198
MDL:MFCD00053660
CID:723741

Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl-
    • 1,1,3,3-TETRAPHENYL-1,3-DIMETHYLDISILOXANE
    • 1,1,3,3-TETRAPHENYLDIMETHYLDISILOXANE
    • methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane
    • 1,3-DIMETHYL-1,1,3,3-TETRAPHENYLDISILOXANE
    • 1,3-dimethyltetraphenyldisiloxane
    • Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl
    • EINECS 212-361-3
    • Ph2MeSiOSiMePh2
    • tetraphenyldimethyldisiloxane
    • T 2078
    • 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane (ACI)
    • Bis(diphenylmethylsilyl) ether
    • MDL: MFCD00053660
    • Inchi: 1S/C26H26OSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3
    • Chiave InChI: RFGGTTPASBFBTB-UHFFFAOYSA-N
    • Sorrisi: O([Si](C)(C1C=CC=CC=1)C1C=CC=CC=1)[Si](C)(C1C=CC=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 410.15200
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6

Proprietà sperimentali

  • Densità: 1.08
  • Punto di fusione: 46-49 °C
  • Punto di ebollizione: 215 °C
  • Punto di infiammabilità: 193°C
  • Indice di rifrazione: 1.598
  • PSA: 9.23000
  • LogP: 3.78240

Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl- Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36
  • CODICI DEL MARCHIO F FLUKA:10-21
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • TSCA:Yes

Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB111421-25 g
1,1,3,3-Tetraphenyldimethyldisiloxane, 95%; .
807-28-3 95%
25 g
€41.60 2023-07-20
1PlusChem
1P0058U1-5g
Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl-
807-28-3 97%
5g
$59.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685314-1g
1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
807-28-3 97%
1g
¥105.00 2024-07-28
A2B Chem LLC
AC43929-1g
Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl-
807-28-3 97%
1g
$21.00 2024-04-19
A2B Chem LLC
AC43929-25g
Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl-
807-28-3 97%
25g
$220.00 2024-04-19
A2B Chem LLC
AC43929-5g
Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl-
807-28-3 97%
5g
$55.00 2024-04-19
Fluorochem
S16350-25g
1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane
807-28-3
25g
£65.00 2022-02-28
abcr
AB111421-25g
1,1,3,3-Tetraphenyldimethyldisiloxane, 95%; .
807-28-3 95%
25g
€75.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685314-25g
1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
807-28-3 97%
25g
¥2123.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T935235-25g
1,1,3,3-TETRAPHENYL-1,3-DIMETHYLDISILOXANE
807-28-3 97%
25g
¥1,260.00 2022-09-28

Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Acetonitrile ;  rt
Riferimento
Synthesis of α-germyl and α-silylcarboxylic acids and selected electrochemical oxidations
Rakovshik, Anna; et al, Journal of Organometallic Chemistry, 2012, 706, 706-707

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Gold ,  Ethanol, 2,2′,2′′,2′′′-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)t… ;  80 °C
Riferimento
Catalytic oxidation of diorganosilanes to 1,1,3,3-tetraorganodisiloxanes with gold nanoparticle assembly at the water-chloroform interface
Shankar, Ravi; et al, New Journal of Chemistry, 2019, 43(2), 813-819

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Dirhodium tetraacetate Solvents: Acetonitrile ;  24 h, 1 atm, 50 °C
Riferimento
Catalytic synthesis of silyl formates with 1 atm of CO2 and their utilization for synthesis of formyl compounds and formic acid
Itagaki, Shintaro; et al, Journal of Molecular Catalysis A: Chemical, 2013, 366, 347-352

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trimethyloxonium tetrafluoroborate ,  Potassium carbonate Solvents: Acetonitrile ;  90 min, 100 °C
1.2 Reagents: Water ;  100 °C
Riferimento
An efficient method for the synthesis of symmetrical disiloxanes from alkoxysilanes using Meerwein's reagent
Jorapur, Yogesh R.; et al, Synlett, 2012, 23(11), 1633-1638

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Toluene ;  16 h, rt
1.2 Reagents: Triphenylphosphine Solvents: Hexane ;  rt
Riferimento
Scope and selectivity of B(C6F5)3-catalyzed reactions of the disilane (Ph2SiH)2
Lee, Peter T. K.; et al, Journal of Organometallic Chemistry, 2016, 809, 86-93

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Hydrogen ion Solvents: Water
Riferimento
Synthesis of α-germyl and α-silylcarboxylic acids and selected electrochemical oxidations
Rakovshik, Anna; et al, Journal of Organometallic Chemistry, 2012, 706, 706-707

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Paraldehyde ,  Germyliumylidene, [1,3,5-tris(trimethylsilyl)-2,4-cyclopentadien-1-yl]-, tetraki… Solvents: Dichloromethane-d2 ;  rt → 50 °C; 1 h, 50 °C
Riferimento
Novel Si(II)+ and Ge(II)+ Compounds as Efficient Catalysts in Organosilicon Chemistry: Siloxane Coupling Reaction
Fritz-Langhals, Elke ; et al, Organic Process Research & Development, 2020, 24(8), 1484-1495

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Trimethyloxonium tetrafluoroborate ,  Potassium carbonate Solvents: Acetonitrile ;  90 min, 100 °C
2.2 Reagents: Water ;  100 °C
Riferimento
An efficient method for the synthesis of symmetrical disiloxanes from alkoxysilanes using Meerwein's reagent
Jorapur, Yogesh R.; et al, Synlett, 2012, 23(11), 1633-1638

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Ruthenium(1+), [(11bS)-4,5-dihydro-4-phenyl-3H-dinaphtho[2,1-c:1′,2′-e]phosphepi… ;  3 h, rt
Riferimento
Hidden Enantioselective Hydrogenation of N-Silyl Enamines and Silyl Enol Ethers in Net C:N and C:O Hydrosilylations Catalyzed by Ru-S Complexes with One Monodentate Chiral Phosphine Ligand
Baehr, Susanne; et al, Organometallics, 2017, 36(4), 935-943

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Acetonitrile ;  rt
Riferimento
Synthesis of α-germyl and α-silylcarboxylic acids and selected electrochemical oxidations
Rakovshik, Anna; et al, Journal of Organometallic Chemistry, 2012, 706, 706-707

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Trimethyloxonium tetrafluoroborate ,  Potassium carbonate Solvents: Acetonitrile ;  90 min, 100 °C
2.2 Reagents: Water ;  100 °C
Riferimento
An efficient method for the synthesis of symmetrical disiloxanes from alkoxysilanes using Meerwein's reagent
Jorapur, Yogesh R.; et al, Synlett, 2012, 23(11), 1633-1638

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
Some Novel Reactions of Cyclic Sulphones
Fairfax, David John, 1991, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Riferimento
Two-Directional Desymmetrization by Double 1,4-Addition of Silicon and Boron Nucleophiles
Hartmann, Eduard; et al, Organic Letters, 2012, 14(9), 2406-2409

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Trimethyloxonium tetrafluoroborate ,  Potassium carbonate Solvents: Acetonitrile ;  90 min, 100 °C
1.2 Reagents: Water ;  100 °C
Riferimento
An efficient method for the synthesis of symmetrical disiloxanes from alkoxysilanes using Meerwein's reagent
Jorapur, Yogesh R.; et al, Synlett, 2012, 23(11), 1633-1638

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Water ;  rt → 100 °C; 11 h, 100 °C
Riferimento
Preparation and properties of active single terminal hydrogen-containing silicone fluid
Rong, Rui; et al, Gaofenzi Cailiao Kexue Yu Gongcheng, 2019, 35(3), 14-21

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
Some Novel Reactions of Cyclic Sulphones
Fairfax, David John, 1991, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Acetonitrile ;  rt
Riferimento
Synthesis of α-germyl and α-silylcarboxylic acids and selected electrochemical oxidations
Rakovshik, Anna; et al, Journal of Organometallic Chemistry, 2012, 706, 706-707

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 15 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1.5 h, 0 °C
1.3 Reagents: Carbon tetrabromide ;  0 °C; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Acetonitrile ;  rt
Riferimento
Synthesis of α-germyl and α-silylcarboxylic acids and selected electrochemical oxidations
Rakovshik, Anna; et al, Journal of Organometallic Chemistry, 2012, 706, 706-707

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Water Catalysts: Gold (titanium dioxide-supported) Solvents: Ethyl acetate ;  1 h, 25 °C
Riferimento
Gold nanoparticles-catalyzed activation of 1,2-disilanes: hydrolysis, silyl protection of alcohols and reduction of tert-benzylic alcohols
Gryparis, Charis; et al, Chemical Communications (Cambridge, 2012, 48(87), 10751-10753

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Dimethylformamide Catalysts: Molybdenum hexacarbonyl Solvents: Benzene-d6 ;  12 h, 90 °C
Riferimento
Metal-Catalyzed Reduction of HCONR'2, R' = Me (DMF), Et (DEF), by Silanes to Produce R'2NMe and Disiloxanes: A Mechanism Unraveled
Arias-Ugarte, Renzo; et al, Journal of the American Chemical Society, 2012, 134(2), 848-851

Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl- Raw materials

Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl- Preparation Products

Disiloxane,1,3-dimethyl-1,1,3,3-tetraphenyl- Letteratura correlata

Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.